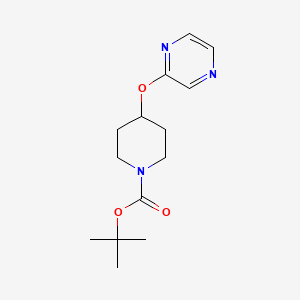

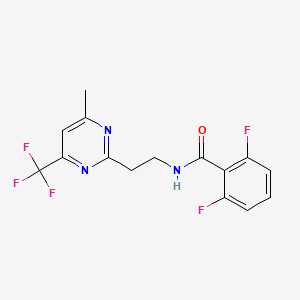

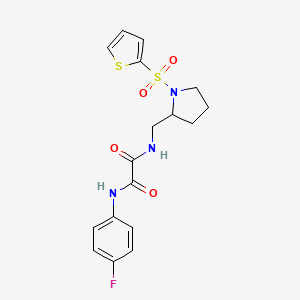

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the molecular weight of 279.34 . It is a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate could potentially be used as an intermediate in various chemical reactions. For instance, tert-butyl 4-(phenylamino)piperidine-1-carboxylate is used as an intermediate in the manufacture of fentanyl and its analogues .Physical And Chemical Properties Analysis

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Uses

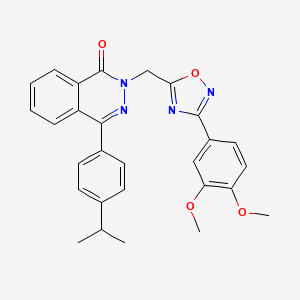

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a chemical compound that serves as a crucial intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib, a drug used in cancer treatment. A study by Kong et al. (2016) detailed the synthesis process of a related compound, highlighting its importance in drug development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Chemical Structure and Properties

Research by Richter et al. (2009) focused on the chemical structure of a similar compound, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, revealing its distinct molecular properties. This study helps in understanding the molecular configuration and potential reactivity of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Role in Drug Synthesis

Wang et al. (2015) explored the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for treating thyroid cancer. This research highlights the role of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate derivatives in the development of cancer therapeutics (Wang, Wang, Tang, & Xu, 2015).

Development of Inhibitors

Huard et al. (2012) reported the synthesis of a piperidine-based acetyl-CoA carboxylase inhibitor, using a compound structurally similar to tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate. This study contributes to understanding the compound's potential in developing enzyme inhibitors (Huard, Bagley, Menhaji-Klotz, Préville, Southers, Smith, Edmonds, Lucas, Dunn, Allanson, Blaney, Garcia-Irizarry, Kohrt, & Griffith, 2012).

Crystal Structure Analysis

Didierjean et al. (2004) conducted an X-ray study on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound with a similar structure to tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate, providing insights into its molecular and crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSFLZJQVYPXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

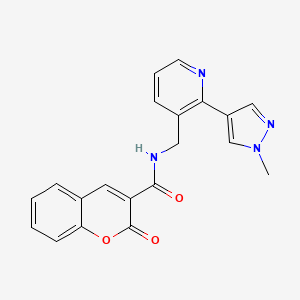

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)

![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)